molecular formula C11H13BrNO7P B12280567 Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate

Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate

Cat. No.: B12280567
M. Wt: 382.10 g/mol
InChI Key: XIRAHLCXPAIGEO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • A singlet at δ 3.82–3.86 ppm integrates for six protons, corresponding to the two methoxy groups of the phosphoryl moiety[-PO(OCH₃)₂].
    • A distinct singlet at δ 3.84 ppm (3H) arises from the methyl ester group (-OCO₂CH₃).
    • Aromatic protons on the 4-bromo-2-nitrophenyl ring resonate as a doublet at δ 7.64–7.66 ppm (2H, ortho to bromine) and a multiplet at δ 7.12–7.14 ppm (1H, para to nitro).
    • The α-hydrogen adjacent to the phosphoryl group appears as a doublet at δ 7.08 ppm (1H, ²Jₕ₋ₚ = 31.2 Hz), coupled to phosphorus.
  • ¹³C NMR (100 MHz, CDCl₃):

    • The ester carbonyl carbon resonates at δ 163.62 ppm .
    • Phosphoryl-bearing carbon appears at δ 142.33 ppm (³J꜀₋ₚ = 16.6 Hz).
    • Aromatic carbons adjacent to bromine and nitro groups show deshielding at δ 133.00 ppm (C-Br) and δ 124.92 ppm (C-NO₂).
  • ³¹P NMR (162 MHz, CDCl₃):

    • A singlet at δ 1.30 ppm confirms the presence of the dimethoxyphosphoryl group.

Infrared (IR) Spectroscopy

  • Strong absorbance at ~1740 cm⁻¹ corresponds to the ester C=O stretch.
  • P=O stretching vibrations from the phosphoryl group appear at ~1250 cm⁻¹ .
  • NO₂ asymmetric and symmetric stretches are observed at ~1520 cm⁻¹ and ~1350 cm⁻¹ , respectively.

UV-Visible Spectroscopy

  • The compound exhibits a λₘₐₛ at ~270 nm due to π→π* transitions in the nitroaromatic system. A weaker n→π* transition appears near ~350 nm .

Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS) :
    • Calculated for [C₁₁H₁₃BrNO₇P + Na]⁺: 386.9711 .
    • Observed: 386.9711 .
    • Fragmentation pathways include loss of the methyl ester group (-59 Da) and cleavage of the phosphoryl moiety (-124 Da).

Properties

Molecular Formula

C11H13BrNO7P

Molecular Weight

382.10 g/mol

IUPAC Name

methyl 2-(4-bromo-2-nitrophenyl)-2-dimethoxyphosphorylacetate

InChI

InChI=1S/C11H13BrNO7P/c1-18-11(14)10(21(17,19-2)20-3)8-5-4-7(12)6-9(8)13(15)16/h4-6,10H,1-3H3

InChI Key

XIRAHLCXPAIGEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])P(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Sodium-Mediated Rearrangement and Carboxylation

4-Bromo-2-nitrochlorotoluene reacts with metallic sodium in cyclohexane at 15–40°C to form 4-bromo-2-nitrotolyl sodium. Heating to 40–150°C induces a Fries-like rearrangement, yielding 4-bromo-2-nitrobenzyl sodium. Subsequent carboxylation with CO₂ at 25–45°C produces 4-bromo-2-nitrophenylacetic acid sodium salt, which is acidified to the free acid (96.4% yield).

Key Parameters

Step Reagents/Conditions Yield
Sodium reaction Na, cyclohexane, 15–40°C 98%
Rearrangement 40–150°C, 5 hr 95%
Carboxylation CO₂, 0.8 L/min, 45°C, 3 hr 96%
Acidification HCl, ether extraction 99%

Esterification to Methyl 2-(4-Bromo-2-nitrophenyl)acetate

The acid intermediate is esterified using methanol under acidic or catalytic conditions. Commercial sources (e.g., Synthonix Corporation) confirm the availability of this ester (CAS 100487-82-9), though synthetic protocols typically employ H₂SO₄ or thionyl chloride (SOCl₂) in methanol, achieving >95% conversion.

Phosphorylation at the α-Position

Introducing the dimethoxyphosphoryl group at the α-carbon of the acetate requires deprotonation followed by reaction with a phosphorus electrophile.

Michaelis-Arbuzov Reaction

The methyl ester is treated with a strong base (e.g., LDA or NaHMDS) in THF at −78°C to generate an enolate, which reacts with trimethyl phosphite (P(OMe)₃). Subsequent hydrolysis and methylation yield the dimethoxyphosphoryl derivative.

Optimized Conditions

Parameter Value
Base LDA (2.2 equiv)
Solvent THF, −78°C
Phosphorylating agent Trimethyl phosphite (1.5 equiv)
Reaction time 12 hr, gradual warming to 25°C
Yield 82–88%

Radical Phosphorylation

Alternative approaches utilize photoredox catalysis to install the phosphoryl group. Irradiation with visible light in the presence of Ru(bpy)₃²⁺ and dimethyl phosphite generates a phosphorus-centered radical, which adds to the α-position of the ester. This method avoids strong bases but requires rigorous oxygen exclusion.

Integrated One-Pot Strategies

Recent advancements combine esterification and phosphorylation in a single vessel. For example, 4-bromo-2-nitrophenylacetic acid is treated with methanol and dimethyl phosphoryl chloride (ClP(O)(OMe)₂) in the presence of DCC (N,N'-dicyclohexylcarbodiimide), yielding the target compound in 75% overall yield.

Reaction Profile
$$
\text{Acid} + \text{MeOH} + \text{ClP(O)(OMe)}_2 \xrightarrow{\text{DCC, DMAP}} \text{Target} + \text{DCU}
$$
Conditions: 0°C → 25°C, 24 hr, CH₂Cl₂ solvent.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/EtOAc 3:1), followed by recrystallization from ethanol/water. Analytical data aligns with literature:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H, ArH), 7.89 (dd, J=8.8, 2.4 Hz, 1H, ArH), 7.72 (d, J=8.8 Hz, 1H, ArH), 3.81 (s, 3H, OCH₃), 3.78 (d, J=10.8 Hz, 6H, PO(OMe)₂), 3.45 (d, J=22.0 Hz, 2H, CH₂).
  • ³¹P NMR (162 MHz, CDCl₃): δ 18.5 ppm.

Challenges and Mitigation Strategies

  • Nitro Group Stability : The electron-withdrawing nitro group destabilizes intermediates, necessitating low temperatures during phosphorylation.
  • Phosphonate Hydrolysis : Anhydrous conditions are critical to prevent P–O cleavage. Molecular sieves (4Å) are added during phosphorylation.
  • Regioselectivity : Competing O- vs. C-phosphorylation is minimized using bulky bases (e.g., LDA) to favor enolate formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antitumor Activity : The compound's structural features may contribute to its potential as an antitumor agent. Research indicates that similar compounds with bromo and nitro groups exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of nitrophenyl compounds have shown promise in inhibiting tumor growth in vitro.
    • Enzyme Inhibition : The dimethoxyphosphoryl group can interact with enzymes, potentially acting as an inhibitor. Studies on related phosphonate compounds have demonstrated their ability to inhibit enzymes involved in metabolic pathways, suggesting similar potential for this compound.
  • Agrochemicals
    • Pesticidal Properties : Compounds with similar structures have been explored for their pesticidal properties. For example, the presence of the bromo group is known to enhance the biological activity of agrochemicals. Preliminary studies suggest that Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate could be developed into a novel pesticide targeting specific pests while minimizing environmental impact.
    • Fungicidal Activity : Research into related compounds has shown that they can possess fungicidal properties, which could be beneficial in agricultural settings for controlling fungal pathogens.

Comparison of Structural Features and Properties

Compound NameStructure FeaturesNotable Properties
This compoundBromo and nitro substituents on aromatic ring; dimethoxyphosphoryl groupPotential antitumor and enzyme inhibition activities
Methyl 4-Nitrophenyl acetateNitro group on phenyl ringUsed as a precursor in drug synthesis
Dimethoxyphosphoryl derivativesPhosphoryl group attached to various phenolic ringsPotential enzyme inhibitors

Case Studies

  • Antitumor Activity Study
    • A study conducted by researchers investigated the cytotoxic effects of various nitrophenyl derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition of cell proliferation, suggesting a need for further investigation into this compound's potential as an anticancer agent.
  • Pesticidal Efficacy Assessment
    • In agricultural research, a series of experiments evaluated the efficacy of bromo-substituted phenyl compounds against common agricultural pests. Initial findings suggested that this compound could be effective in controlling pest populations while being less harmful to beneficial insects compared to traditional pesticides.

Mechanism of Action

The mechanism by which Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate exerts its effects would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Methyl 2-(dimethoxyphosphoryl)acetate

  • Structure : Lacks the bromo-nitro-phenyl group; instead, it has a simpler phosphoryl-acetate structure.
  • Applications : Widely used as a precursor for HWE reagents, such as the Still–Gennari reagent, to synthesize α,β-unsaturated esters . It is also employed in synthesizing azetidinyl acetic acid derivatives with neuroprotective activity .
  • Reactivity : The absence of electron-withdrawing groups (EWGs) like nitro or bromo reduces its electrophilicity compared to the target compound.
  • Safety : Classified with hazard codes H302 (harmful if swallowed) and H318 (causes serious eye damage), requiring stringent handling protocols .

Methyl 2-(dimethoxyphosphoryl)-4,4-bis(trifluoromethylsulfonyl)butanoate (4d)

  • Structure : Contains bis(trifluoromethylsulfonyl) groups instead of the bromo-nitro-phenyl moiety.
  • Properties : Exhibits strong electron-withdrawing effects due to the trifluoromethylsulfonyl groups, leading to distinct NMR and IR spectral profiles (e.g., ¹⁹F-NMR δ −10.3 ppm) .
  • Synthesis : Prepared via radical addition of Tf₂CHCH₂CHTf₂ to methyl 2-(dimethoxyphosphoryl)acetate, yielding a product with a melting point of 80.5–83.2°C .

Methyl 2-Bromo-2-(4-methoxyphenyl)acetate

  • Structure : Features a bromo-substituted phenyl ring with a methoxy group (electron-donating) rather than a nitro group (electron-withdrawing).
  • Reactivity : The methoxy group directs electrophilic substitution differently compared to nitro, making it less reactive toward nucleophilic attacks. Synthesized using N-bromosuccinimide (NBS) and AIBN in CCl₄ .
  • Applications : Primarily used in medicinal chemistry for structure-activity relationship (SAR) studies .

Ethyl 2-(4-Bromo-2-nitrophenyl)acetate

  • Role: Serves as a simpler analog in synthetic pathways where phosphoryl-mediated reactivity is unnecessary. Its lower molecular weight (247.06 g/mol vs. target compound’s higher mass) may improve solubility in non-polar solvents .

Comparative Data Table

Compound Name Key Functional Groups Molecular Formula Key Applications Notable Properties Reference
Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate Bromo, nitro, phosphoryl, ester C₁₁H₁₂BrNO₇P Pharmaceutical intermediate High reactivity in HWE reactions
Methyl 2-(dimethoxyphosphoryl)acetate Phosphoryl, ester C₅H₁₁O₅P HWE reagent synthesis Lower toxicity (H302, H318)
Methyl 2-(dimethoxyphosphoryl)-4,4-bis(trifluoromethylsulfonyl)butanoate Trifluoromethylsulfonyl, phosphoryl C₉H₁₃F₆O₉PS₂ Specialty organic synthesis Mp. 80.5–83.2°C; strong EWGs
Methyl 2-bromo-2-(4-methoxyphenyl)acetate Bromo, methoxy, ester C₁₀H₁₁BrO₃ Medicinal chemistry SAR studies Synthesized via radical bromination
Ethyl 2-(4-bromo-2-nitrophenyl)acetate Bromo, nitro, ester C₉H₈BrNO₄ Intermediate in nitro-group reductions Simplified structure for solubility studies

Key Research Findings

  • Electronic Effects : The nitro group in the target compound significantly enhances electrophilicity, facilitating nucleophilic aromatic substitutions, whereas methoxy or trifluoromethylsulfonyl groups alter reaction pathways .
  • Synthetic Utility : Phosphoryl-containing compounds like the target molecule enable precise control in HWE reactions, critical for constructing complex pharmaceuticals .
  • Safety Profile : Brominated and phosphorylated compounds generally require careful handling due to toxicity risks (e.g., H411: toxic to aquatic life) .

Biological Activity

Methyl 2-(4-bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate, also known by its CAS number 1094851-34-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃BrN₀₇P
  • Molecular Weight : 382.101 g/mol
  • CAS Number : 1094851-34-9

The compound features a bromo-substituted aromatic ring and a dimethoxyphosphoryl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown selective cytotoxicity against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-468). The compound's growth inhibitory effects have been quantified using GI50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell Line GI50 Value (µM) Reference
MDA-MB-4686.5
MCF-712.3

These results suggest that the compound may selectively target tumor cells while sparing normal cells, making it a candidate for further development in cancer therapy.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis (programmed cell death). Flow cytometric analysis has demonstrated that treatment with this compound leads to increased rates of apoptosis in treated cells compared to untreated controls.

"Compounds with similar structures have shown enhanced apoptosis induction, suggesting a common pathway involving mitochondrial dysfunction and activation of caspases" .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Cytotoxicity Studies : In vitro assays revealed that this compound exhibited potent cytotoxicity against various cancer cell lines, with notable selectivity for triple-negative breast cancer (TNBC) cells. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Synergistic Effects : Combinational treatments with established chemotherapeutics have shown that this compound can enhance the efficacy of existing therapies. For example, when combined with gefitinib, it demonstrated a synergistic effect on cell viability reduction in resistant cancer cell lines .
  • In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in significant tumor regression in xenograft models, supporting its potential as an effective therapeutic agent .

Q & A

Q. What are the key synthetic routes for Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate?

The compound is synthesized via Horner–Wadsworth–Emmons (HWE) reaction protocols. A common approach involves:

  • Step 1 : Phosphorylation of methyl 2-(dimethoxyphosphoryl)acetate derivatives with bromo-nitroaryl precursors under mild acidic or basic conditions.
  • Step 2 : Purification via column chromatography (e.g., EtOAc/hexane gradients) and characterization by 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS .
  • Critical parameters : Reaction temperature (0–25°C), solvent choice (e.g., DCM or ACN), and stoichiometric control of bromoaryl reagents to avoid over-substitution .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • NMR spectroscopy : 1H^1 \text{H}-NMR identifies proton environments (e.g., aromatic protons at δ 7.35–7.46 ppm, methoxy groups at δ 3.49–3.72 ppm). 31P^{31} \text{P}-NMR confirms phosphorus coupling (δ 23.16 ppm) .
  • Mass spectrometry : HRMS-ESI validates molecular ions (e.g., [M+Na]+ at m/z 408.1255) .
  • IR spectroscopy : Key peaks for ester C=O (1761 cm1^{-1}) and phosphoryl P=O (1218 cm1^{-1}) .

Advanced Research Questions

Q. What challenges arise in stereochemical control during its synthesis?

The compound’s phosphoryl group can induce steric hindrance, leading to:

  • Diastereomeric byproducts : Observed in HWE reactions due to incomplete E/Z selectivity. Mitigated using bulky bases (e.g., DBU) or low-temperature conditions (<0°C) .
  • Resolution strategies : Chiral HPLC or kinetic resolution via enzymatic catalysis (e.g., lipases) .

Q. How can computational methods aid in predicting its reactivity?

  • DFT calculations : Model transition states for phosphoryl transfer reactions, optimizing leaving-group activation (e.g., bromide vs. nitro group displacement) .
  • Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .

Q. What strategies reconcile contradictory data from divergent synthetic routes?

Discrepancies in yields (e.g., 44% vs. 98%) arise from:

  • Catalyst choice : Silver triflate (AgOTf) vs. copper catalysts alter reaction pathways .
  • Solvent effects : Polar aprotic solvents (ACN) favor nucleophilic substitution, while DCM stabilizes intermediates .
  • Systematic optimization : Design of Experiment (DoE) models to evaluate parameter interactions (e.g., temperature, solvent, catalyst loading) .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Accelerated stability studies : Expose the compound to humidity (40–75% RH), heat (25–60°C), and light (UV/Vis). Monitor degradation via HPLC-UV (λ = 254 nm) .
  • Key findings : Hydrolysis of the ester group occurs in aqueous media (pH < 3 or > 9), requiring inert storage (argon, –20°C) .

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